3,4-dichloro-N-(6-quinoxalinyl)benzenesulfonamide
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Overview
Description
3,4-dichloro-N-(6-quinoxalinyl)benzenesulfonamide is a chemical compound with the molecular formula C14H9Cl2N3O2S. It is known for its unique structure, which includes a quinoxaline ring and a benzenesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(6-quinoxalinyl)benzenesulfonamide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 6-aminoquinoxaline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors and automated purification systems to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(6-quinoxalinyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinoxaline ring can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide, and catalysts like palladium or copper.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products Formed
Substitution Reactions: Products with substituted groups on the benzene ring.
Oxidation and Reduction Reactions: Various oxidation states of the quinoxaline ring.
Hydrolysis: Sulfonic acid and amine derivatives.
Scientific Research Applications
3,4-dichloro-N-(6-quinoxalinyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(6-quinoxalinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline ring can intercalate with DNA or bind to enzyme active sites, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4-dichloro-N-(quinoxalin-2-yl)benzenesulfonamide
- 3,4-dichloro-N-(quinoxalin-5-yl)benzenesulfonamide
- 3,4-dichloro-N-(quinoxalin-7-yl)benzenesulfonamide
Uniqueness
3,4-dichloro-N-(6-quinoxalinyl)benzenesulfonamide is unique due to the specific position of the quinoxaline ring attachment, which can influence its binding affinity and selectivity for molecular targets. This positional specificity can result in distinct biological activities and applications compared to its analogs .
Properties
IUPAC Name |
3,4-dichloro-N-quinoxalin-6-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O2S/c15-11-3-2-10(8-12(11)16)22(20,21)19-9-1-4-13-14(7-9)18-6-5-17-13/h1-8,19H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCMLFCFMZPBMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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